(Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
(Z)-3-(2-Butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a 2-butoxyphenyl group and a pyridin-3-ylmethylene hydrazide moiety. Its Z-configuration at the hydrazone bond distinguishes it from E-isomers, which are more commonly reported in the literature . This compound belongs to a class of pyrazole-carbohydrazides known for diverse pharmacological and material science applications, including anticancer activity, enzyme inhibition, and chemosensing .
Properties
IUPAC Name |
3-(2-butoxyphenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-2-3-11-27-19-9-5-4-8-16(19)17-12-18(24-23-17)20(26)25-22-14-15-7-6-10-21-13-15/h4-10,12-14H,2-3,11H2,1H3,(H,23,24)(H,25,26)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNACTQKCYVZCQO-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C\C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrazole intermediate.
Formation of the Carbohydrazide: The carbohydrazide moiety is typically formed by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with Pyridin-3-ylmethylene: The final step involves the condensation of the carbohydrazide with pyridin-3-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, antimicrobial agent, or anti-inflammatory compound. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease processes. Studies may explore its efficacy in treating conditions like cancer, infections, or inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and potential biological activities make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemistry
Pyrazole-carbohydrazides exhibit structural diversity through:
- Substituents on the phenyl/pyridinyl groups : The 2-butoxyphenyl group in the target compound enhances lipophilicity (logP ≈ 5.2 estimated), compared to compounds with hydroxyphenyl or methylphenyl substituents (e.g., logP ≈ 4.5 for H3L13 ).
- Hydrazone configuration : The Z-configuration may influence binding to biological targets. For example, (E)-isomers like (E)-3-(2-butoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 1285683-76-2) show stronger hydrogen-bonding interactions due to planar geometry, whereas the Z-isomer’s steric hindrance could limit such interactions .
- Heterocyclic moieties : Replacing the pyridin-3-ylmethylene group with furan or thiophene (e.g., in (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide) alters electronic properties, affecting redox activity and receptor affinity .
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Anticancer Activity
- The target compound’s pyridin-3-ylmethylene group may facilitate π-π stacking with DNA or enzyme active sites, akin to (E)-Compound 26, which induced apoptosis in A549 lung cancer cells via caspase-3 activation . However, its Z-configuration could reduce potency compared to E-isomers due to steric clashes in target binding.
- Benzenesulfonohydrazide derivatives (e.g., N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide) show moderate anticancer activity in docking studies, targeting validated receptors like EGFR .
Enzyme Inhibition
- (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide derivatives inhibit endoplasmic reticulum aminopeptidases (ERAPs) but face optimization challenges due to high lipophilicity (logP > 5) . The target compound’s 2-butoxyphenyl group may similarly limit aqueous solubility, necessitating formulation strategies.
Chemosensing and Material Science
- H2DPC (E-isomer) acts as an Al³⁺-selective fluorescent sensor, leveraging phenolic -OH and hydrazide groups for chelation-enhanced fluorescence . The target compound’s lack of phenolic -OH may reduce metal-binding efficacy but could be tailored for nitroaromatic sensing.
Biological Activity
(Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant properties, cytotoxic effects, and mechanisms of action.
Synthesis and Characterization
The synthesis of (Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 2-butoxyphenyl hydrazine and pyridine-3-carbaldehyde. The compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study on related pyrazole compounds demonstrated their ability to scavenge free radicals effectively. The mechanism often involves the inhibition of lipid peroxidation and the enhancement of antioxidant enzyme activities such as catalase (CAT) and superoxide dismutase (SOD) .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | NO Scavenging (%) | IC50 (µM) |
|---|---|---|---|
| Ascorbic Acid | 90 | 85 | 15 |
| Quercetin | 85 | 80 | 20 |
| (Z)-3-(2-butoxyphenyl)... | 78 | 75 | 25 |
Cytotoxicity Studies
In vitro studies have shown that (Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibits cytotoxic effects against various cancer cell lines. The MTT assay results indicate that the compound has a dose-dependent cytotoxic effect on cancer cells, with IC50 values comparable to standard chemotherapeutic agents.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 28 | Cell cycle arrest |
| A549 (Lung Cancer) | 35 | Inhibition of proliferation |
The biological activity of this compound may be attributed to several mechanisms:
- Radical Scavenging: The presence of hydrazone moieties enhances the electron-donating ability, allowing for effective radical scavenging.
- Enzyme Inhibition: Similar compounds have been noted for their ability to inhibit enzymes like lipoxygenase, which plays a role in inflammatory processes .
- Apoptotic Pathways: Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Case Studies
- Antioxidant Efficacy in Animal Models: In vivo studies demonstrated that administration of (Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage.
- Cancer Cell Line Studies: A comprehensive study involving multiple cancer cell lines showed that this compound selectively inhibited the growth of tumor cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
